2-[(3-Ethoxypropyl)amino]isonicotinic acid 2-[(3-Ethoxypropyl)amino]isonicotinic acid
Brand Name: Vulcanchem
CAS No.: 1019359-56-8
VCID: VC2908728
InChI: InChI=1S/C11H16N2O3/c1-2-16-7-3-5-12-10-8-9(11(14)15)4-6-13-10/h4,6,8H,2-3,5,7H2,1H3,(H,12,13)(H,14,15)
SMILES: CCOCCCNC1=NC=CC(=C1)C(=O)O
Molecular Formula: C11H16N2O3
Molecular Weight: 224.26 g/mol

2-[(3-Ethoxypropyl)amino]isonicotinic acid

CAS No.: 1019359-56-8

Cat. No.: VC2908728

Molecular Formula: C11H16N2O3

Molecular Weight: 224.26 g/mol

* For research use only. Not for human or veterinary use.

2-[(3-Ethoxypropyl)amino]isonicotinic acid - 1019359-56-8

Specification

CAS No. 1019359-56-8
Molecular Formula C11H16N2O3
Molecular Weight 224.26 g/mol
IUPAC Name 2-(3-ethoxypropylamino)pyridine-4-carboxylic acid
Standard InChI InChI=1S/C11H16N2O3/c1-2-16-7-3-5-12-10-8-9(11(14)15)4-6-13-10/h4,6,8H,2-3,5,7H2,1H3,(H,12,13)(H,14,15)
Standard InChI Key OBEHQQCQRXKIAX-UHFFFAOYSA-N
SMILES CCOCCCNC1=NC=CC(=C1)C(=O)O
Canonical SMILES CCOCCCNC1=NC=CC(=C1)C(=O)O

Introduction

PropertyPredicted ValueBasis of Prediction
Physical StateCrystalline solidTypical state for similar pyridine carboxylic acids
SolubilityModerate solubility in polar solvents; limited in non-polar solventsBased on polar functional groups and lipophilic chain
Melting PointApproximately 180-220°CEstimated from similar isonicotinic acid derivatives
pKa~3.5-4.0 (carboxylic acid group)Typical range for pyridine carboxylic acids
LogP~1.2-1.8Estimated based on structural components

The presence of both hydrogen bond donors (NH, COOH) and acceptors (pyridine N, ether O, C=O) suggests this compound would engage in various intermolecular interactions, influencing its solubility profile and potential biological activity.

Mechanism of Action and Biological Activity

The biological activity of 2-[(3-Ethoxypropyl)amino]isonicotinic acid can be inferred based on the known activities of structurally related compounds and the functional groups present in its structure.

Isonicotinic acid derivatives are known to exhibit various biological activities, with the most notable example being isoniazid (isonicotinic acid hydrazide), a first-line medication for tuberculosis treatment . While 2-[(3-Ethoxypropyl)amino]isonicotinic acid differs significantly from isoniazid, some mechanistic insights may be drawn from the broader class of compounds.

Similar to 2-[(3-Ethoxypropyl)amino]nicotinic acid, the primary mechanism of action might involve interactions with nicotinic acetylcholine receptors (nAChRs), which are critical for neurotransmitter release and neuronal excitability. The compound's structural features suggest potential for:

  • Receptor binding: The pyridine ring may serve as a pharmacophore for binding to specific receptors or enzyme active sites.

  • Hydrogen bonding: The amino and carboxylic acid groups can form hydrogen bonds with biological targets.

  • Lipophilic interactions: The ethoxypropyl chain may enhance membrane permeability and influence receptor binding affinity.

Potential MechanismBiological TargetExpected Effect
nAChR modulationNicotinic acetylcholine receptorsAgonistic or antagonistic effects on neuronal signaling
Enzyme inhibitionVarious metabolic enzymesPotential antimicrobial or anticancer activity
Cell signaling modulationCellular signaling pathwaysEffects on cell proliferation or differentiation

It's worth noting that new isoniazid derivatives have shown antimicrobial activity against various bacterial strains, including Mycobacterium tuberculosis . While 2-[(3-Ethoxypropyl)amino]isonicotinic acid differs from these compounds, the presence of the isonicotinic acid moiety suggests potential antimicrobial applications that warrant investigation.

Applications and Research Significance

Based on its structural features and the known applications of related compounds, 2-[(3-Ethoxypropyl)amino]isonicotinic acid holds potential for several significant applications in various fields.

Pharmaceutical Applications

The compound may have applications in pharmaceutical research and development, particularly in areas where isonicotinic acid derivatives have shown promise:

  • Antimicrobial agents: Given the historical success of isonicotinic acid derivatives like isoniazid in treating tuberculosis, this compound might exhibit antimicrobial properties, particularly against Mycobacterium species or other bacterial pathogens .

  • Neurological applications: If the compound interacts with nicotinic acetylcholine receptors as suggested by its structure, it might have applications in treating neurological disorders such as Alzheimer's disease, Parkinson's disease, or certain forms of epilepsy.

  • Anti-inflammatory agents: Many pyridine derivatives exhibit anti-inflammatory properties, suggesting a potential application for this compound in inflammatory conditions.

Chemical Applications

Beyond biological applications, the compound may serve as:

  • A chemical intermediate for the synthesis of more complex molecules

  • A ligand for coordination chemistry with various metal ions

  • A building block for supramolecular chemistry due to its multiple functional groups capable of non-covalent interactions

Research Significance

Investigation of 2-[(3-Ethoxypropyl)amino]isonicotinic acid contributes to the broader understanding of structure-activity relationships in pyridine derivatives. Specifically, it helps elucidate how:

  • Positioning of functional groups on the pyridine ring affects biological activity

  • The nature and length of alkyl chains with terminal ether groups influence pharmacokinetic properties

  • Modifications to isonicotinic acid can produce compounds with novel activities distinct from established drugs like isoniazid

Comparative Analysis with Related Compounds

A comparative analysis of 2-[(3-Ethoxypropyl)amino]isonicotinic acid with structurally related compounds provides valuable insights into its potential properties and applications.

Comparison with Isonicotinic Acid and Derivatives

CompoundStructural DifferenceEffect on Properties/Activity
Isonicotinic acidLacks the 2-[(3-ethoxypropyl)amino] groupLower lipophilicity, different receptor binding profile
IsoniazidContains hydrazide instead of carboxylic acid; lacks ethoxypropyl chainDifferent mechanism of action (inhibits mycolic acid synthesis)
New isoniazid derivatives Different substituents at the hydrazide portionVaried antimicrobial activity profiles

Comparison with Nicotinic Acid Analogs

The most direct comparison can be made with 2-[(3-Ethoxypropyl)amino]nicotinic acid, which differs only in the position of the carboxylic acid group (position 3 versus position 4 in the isonicotinic acid derivative).

This positional isomerism likely results in:

  • Different electronic distribution in the pyridine ring

  • Altered hydrogen bonding patterns

  • Different spatial arrangement of functional groups, affecting receptor binding

  • Potentially different metabolic pathways

Current Research and Future Directions

Research Gaps

Several important research gaps exist that warrant further investigation:

  • Synthesis and characterization: Development of efficient synthetic routes specifically for 2-[(3-Ethoxypropyl)amino]isonicotinic acid and detailed characterization of its physical and chemical properties.

  • Biological activity screening: Comprehensive evaluation of the compound's biological activities, including antimicrobial, anticancer, and neurological effects.

  • Structure-activity relationships: Systematic investigation of how modifications to the ethoxypropyl chain length and substitution pattern affect biological activity.

  • Mechanism of action studies: Detailed exploration of how the compound interacts with potential biological targets at the molecular level.

Future Research Directions

Future research on 2-[(3-Ethoxypropyl)amino]isonicotinic acid might productively focus on:

  • Development as a potential antimicrobial agent, particularly against drug-resistant strains of bacteria

  • Exploration of its potential as a neuroprotective agent through interactions with nicotinic acetylcholine receptors

  • Investigation of its utility as a building block for more complex bioactive molecules

  • Computational studies to predict binding affinities with various biological targets

  • Toxicological evaluations to assess its safety profile for potential therapeutic applications

Methodological Approaches

Future studies might employ:

  • Advanced synthetic methods to improve yield and purity

  • High-throughput screening assays to rapidly assess biological activities

  • Computational modeling to predict structure-activity relationships

  • Advanced analytical techniques to characterize the compound and its interactions with biological targets

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